
Theliatinib
説明
Background of Epidermal Growth Factor Receptor (EGFR) Signaling in Cancer Biology
The Epidermal Growth Factor Receptor (EGFR) is a crucial protein involved in cell signaling. hutch-med.com Part of the ErbB family of receptor tyrosine kinases, EGFR plays a vital role in regulating cell proliferation, survival, migration, and differentiation. creative-diagnostics.commdpi.com The binding of ligands, such as epidermal growth factor (EGF), to the extracellular domain of EGFR triggers a cascade of intracellular events. creative-diagnostics.commdpi.com This activation leads to the stimulation of downstream signaling pathways, including the RAS-RAF-MEK-ERK MAPK and the PI3K-AKT-mTOR pathways, which are fundamental for normal cell function. mdpi.com
However, in many types of cancer, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma, the EGFR signaling pathway is often aberrantly activated. creative-diagnostics.commdpi.comhubrecht.eu This can be due to EGFR gene mutations, gene amplification, or protein overexpression. mdpi.comhutch-med.com The over-activation of these signaling cascades contributes to uncontrolled tumor growth, proliferation, and resistance to cell death (apoptosis). creative-diagnostics.commdpi.com Consequently, EGFR has become a prominent target for the development of anti-cancer therapies. creative-diagnostics.comhubrecht.eu
Theliatinib as a Novel Small Molecule Kinase Inhibitor: Overview of Research Focus
This compound, also known as HMPL-309, is a novel, orally active small molecule designed to inhibit the tyrosine kinase activity of EGFR. hutch-med.comontosight.aibiospectrumasia.com As a tyrosine kinase inhibitor, this compound works by blocking the signaling pathways that promote cancer cell growth and survival. ontosight.ai Research has primarily focused on its potential to treat solid tumors, with a particular emphasis on those with wild-type EGFR or resistance to earlier-generation EGFR inhibitors. hutch-med.combiospectrumasia.com
Preclinical studies have been a cornerstone of this compound research, demonstrating its potent anti-tumor activity in various cancer cell lines. ontosight.ai These studies have highlighted its favorable pharmacokinetic profile, suggesting its potential as a therapeutic agent. ontosight.ai A key area of investigation has been its efficacy in tumors with wild-type EGFR activation, which are often less sensitive to other EGFR inhibitors. hutch-med.com this compound has shown a stronger binding affinity to wild-type EGFR compared to first-generation inhibitors like erlotinib and gefitinib. hutch-med.comnih.gov
Historical Context of this compound Discovery and Preclinical Development
This compound was discovered and developed by Hutchison MediPharma (HMP), a majority-owned R&D company of Chi-Med. hutch-med.com It represents the fourth oncology compound from HMP's internal discovery programs to advance to clinical development in China. hutch-med.com The journey of this compound from the laboratory to clinical trials began with its identification as a potent and selective EGFR inhibitor. newdrugapprovals.orgaging-us.com
Preclinical development involved extensive in vitro and in vivo studies to characterize its activity and safety profile. biospectrumasia.comnewdrugapprovals.org In vitro studies confirmed that this compound is a potent inhibitor of EGFR kinase, demonstrating good selectivity. newdrugapprovals.org In vivo studies in animal models, specifically in multiple xenograft models such as A-431, Bcap-37, and FaDu, showed broad-spectrum anti-tumor activity when administered orally. newdrugapprovals.org These promising preclinical results, which indicated strong anti-tumor activity against EGFR wild-type tumors and a favorable safety profile, paved the way for the initiation of the first-in-human Phase I clinical trial on October 30, 2012. hutch-med.combiospectrumasia.com
Research Findings in Detail
Preclinical investigations have provided a wealth of data on this compound's potency and mechanism of action.
Enzyme and Cellular Activity:
This compound has demonstrated significant potency against wild-type EGFR. Its inhibitory constant (Ki) against wild-type EGFR kinase is 0.05 nM, which is approximately 7 to 10 times more potent than gefitinib and erlotinib. hutch-med.comhutch-med.com In cell-based assays, this compound inhibits EGFR phosphorylation with an IC50 of 7 nM in A431 cells. medchemexpress.com
Compound | Ki (nM) vs. Wild-Type EGFR | IC50 (nM) vs. EGFR Phosphorylation (A431 cells) |
This compound | 0.05 hutch-med.comhutch-med.com | 7 medchemexpress.com |
Gefitinib | 0.35 oncotarget.com | - |
Erlotinib | 0.38 oncotarget.com | - |
Activity in Patient-Derived Xenograft (PDX) Models:
Studies using patient-derived esophageal cancer xenograft (PDECX) models have been crucial in evaluating this compound's in vivo efficacy. In models with high EGFR expression, this compound exhibited strong, dose-dependent anti-tumor activity. nih.gov Notably, in two PDECX models with both EGFR gene amplification and protein overexpression, this compound treatment resulted in significant tumor regression. nih.gov
PDECX Model | EGFR Status | This compound Efficacy |
1T0326 | Gene amplification & Overexpression | Significant tumor regression (32%) nih.govresearchgate.net |
1T0950 | Gene amplification & Overexpression | Remarkable tumor regression (75%) nih.govresearchgate.net |
However, the presence of other genetic alterations, such as PIK3CA mutations or FGFR1 overexpression, was found to diminish the anti-tumor activity of this compound, even in tumors with high EGFR expression. nih.govhutch-med.com This highlights the complexity of tumor biology and the importance of identifying predictive biomarkers for patient selection.
特性
IUPAC Name |
(3aR,6aR)-N-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O2/c1-4-16-6-5-7-18(10-16)28-24-19-11-21(23(33-3)12-20(19)26-15-27-24)29-25(32)31-13-17-8-9-30(2)22(17)14-31/h1,5-7,10-12,15,17,22H,8-9,13-14H2,2-3H3,(H,29,32)(H,26,27,28)/t17-,22+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXCKIBROURMFT-VGSWGCGISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2C1CN(C2)C(=O)NC3=C(C=C4C(=C3)C(=NC=N4)NC5=CC=CC(=C5)C#C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H]2[C@@H]1CN(C2)C(=O)NC3=C(C=C4C(=C3)C(=NC=N4)NC5=CC=CC(=C5)C#C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353644-70-8 | |
Record name | Theliatinib | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1353644708 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | XILIERTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZZ3B7NZ0B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Characterization of Theliatinib Action
Molecular Targeting Specificity and Selectivity of Theliatinib
This compound is a potent inhibitor that demonstrates a strong binding affinity for the kinase domain of wild-type EGFR. nih.govhutch-med.com This interaction is fundamental to its mechanism of action. As a member of the quinazoline-based inhibitor class, its binding mechanism is expected to involve interactions with key amino acid residues within the ATP-binding pocket of the EGFR kinase domain. researchgate.net Research indicates that this compound's affinity for wild-type EGFR is significantly stronger than that of first-generation EGFR inhibitors like gefitinib and erlotinib. nih.govselleckchem.com This enhanced binding may lead to more effective target engagement in tumors characterized by EGFR overexpression or gene amplification. nih.govselleckchem.com
The potency of this compound against wild-type EGFR has been quantified through enzymatic assays. The inhibition constant (Ki), a measure of binding affinity, and the half-maximal inhibitory concentration (IC50), a measure of functional inhibition, have been determined.
Enzyme kinetics studies have established a Ki value of 0.05 nM for this compound against wild-type EGFR. nih.govselleckchem.comresearchgate.netmedchemexpress.comhutch-med.com In the same studies, the Ki values for gefitinib and erlotinib were found to be 0.35 nM and 0.38 nM, respectively, highlighting this compound's greater potency at the enzymatic level. nih.govresearchgate.net The IC50 value for this compound's inhibition of wild-type EGFR kinase activity is 3 nM. nih.govselleckchem.commedchemexpress.com For comparison, this compound also inhibits the EGFR T790M/L858R mutant with an IC50 of 22 nM. nih.govselleckchem.commedchemexpress.com
Compound | Target | Ki (nM) | IC50 (nM) |
---|---|---|---|
This compound | Wild-Type EGFR | 0.05 nih.govselleckchem.comresearchgate.netmedchemexpress.comhutch-med.com | 3 nih.govselleckchem.commedchemexpress.com |
This compound | EGFR T790M/L858R Mutant | Not Reported | 22 nih.govselleckchem.commedchemexpress.com |
Gefitinib | Wild-Type EGFR | 0.35 nih.govresearchgate.net | Not Reported |
Erlotinib | Wild-Type EGFR | 0.38 nih.govresearchgate.net | Not Reported |
This compound is characterized as a highly selective EGFR inhibitor. medchemexpress.com Studies have shown that it possesses more than 50-fold greater selectivity for EGFR compared to a panel of 72 other kinases. selleckchem.commedchemexpress.comselleck.co.jp This high degree of selectivity is a key feature, as it minimizes the potential for off-target effects that can arise from the inhibition of other, unrelated kinases. ontosight.ai While this compound is highly focused on EGFR, research has noted that the anti-tumor activity of EGFR inhibitors can be diminished by the aberrant activation of other signaling pathways, such as those involving PI3K and FGFR. nih.govselleckchem.com
Compound | Primary Target | Selectivity Profile |
---|---|---|
This compound | EGFR | >50-fold greater selectivity for EGFR over a panel of 72 other kinases. selleckchem.commedchemexpress.comselleck.co.jp |
Enzyme kinetic studies have confirmed that this compound functions as an ATP-competitive inhibitor of the EGFR kinase. nih.govresearchgate.netmedchemexpress.comguidetopharmacology.org This mechanism involves this compound binding to the ATP-binding site within the EGFR kinase domain, thereby preventing the natural substrate, ATP, from binding. researchgate.net By blocking the ATP-binding site, this compound prevents the kinase from performing its function of phosphorylation, which is a critical step in the activation of downstream signaling pathways. nih.gov Due to its strong binding affinity, this compound is more difficult to displace from the binding site by ATP compared to inhibitors like erlotinib or gefitinib, which may contribute to its potent inhibition of the receptor. nih.govselleckchem.comselleckchem.com
Comparative Selectivity Profile of this compound Against Other Kinases
Downstream Signaling Pathway Modulation by this compound
By directly inhibiting the EGFR kinase, this compound effectively modulates downstream signaling pathways. A primary consequence of EGFR inhibition is the reduction of receptor autophosphorylation. This compound has been shown to significantly inhibit the phosphorylation of EGFR in EGF-stimulated A431 cells, demonstrating an IC50 value of 7 nM (0.007 µM) for this effect. selleckchem.commedchemexpress.com This inhibition of phosphorylation is reported to be 3 to 6 times more potent than that observed with comparable compounds like gefitinib and erlotinib. hutch-med.comhutch-med.com This action prevents the recruitment and activation of downstream signaling proteins, thereby blocking the cascades that lead to cell proliferation. ontosight.ai
Effects of this compound on Key Intracellular Signaling Cascades (e.g., AKT, ERK)
This compound acts as a potent and selective ATP-competitive inhibitor of EGFR. nih.govmedchemexpress.com Its high binding affinity for the wild-type EGFR kinase allows it to effectively block the receptor's activation. hutch-med.com The initial and primary effect of this compound is the significant inhibition of EGFR autophosphorylation. nih.govmedchemexpress.com In A431 cells, which overexpress EGFR, this compound inhibits EGFR phosphorylation with a half-maximal inhibitory concentration (IC₅₀) of 7 nM. medchemexpress.com
The inhibition of EGFR phosphorylation directly obstructs the activation of major downstream signaling cascades that are crucial for cell signaling. idrblab.net Specifically, this compound has been shown to suppress the phosphorylation of key signaling proteins, including protein kinase B (AKT) and extracellular signal-regulated kinase (ERK). nih.govresearchgate.net
Research involving patient-derived esophageal cancer xenograft (PDECX) models with EGFR gene amplification has provided direct evidence of this mechanism. In the PDECX1T0326 model, treatment with this compound led to a significant inhibition of the phosphorylation of EGFR (p-EGFR) and, consequently, its downstream targets AKT (p-AKT) and ERK (p-ERK). nih.govresearchgate.net Further studies in the PDECX1T0950 model demonstrated that this anti-tumor activity was dose-dependent, confirming that the therapeutic effect is linked to the level of inhibition of the EGFR pathway activation. nih.govresearchgate.net This disruption prevents the relay of signals that would normally promote cell growth and survival. google.com
Table 1: Effect of this compound on Intracellular Signaling Pathways
Target Protein | Molecular Effect | Downstream Pathway | Consequence of Inhibition |
---|---|---|---|
EGFR | Inhibition of autophosphorylation | Ras-RAF-MEK-ERK | Blocks cascade activation |
AKT | Inhibition of phosphorylation | PI3K-AKT-mTOR | Disrupts survival and growth signals |
| ERK | Inhibition of phosphorylation | Ras-RAF-MEK-ERK | Halts proliferation signals |
Influence of this compound on Cellular Proliferation and Survival Pathways
By blocking the AKT and ERK signaling pathways, this compound effectively disrupts the cellular machinery that governs cell proliferation and survival. ontosight.aicalonmedical.com The AKT pathway is a central regulator of cell survival, and its inhibition by this compound is a key factor in promoting apoptosis (programmed cell death) in cancer cells. mdpi.com Simultaneously, the ERK pathway is a primary driver of cell division, and its suppression by this compound leads to an arrest of the cell cycle, thereby halting proliferation. mdpi.com
The cytotoxic effects of this compound have been quantified in various cancer cell lines. Preclinical studies show that this compound potently inhibits the survival of tumor cells that are dependent on EGFR signaling. hutch-med.commedchemexpress.com For instance, this compound demonstrated significantly greater potency in inhibiting cell survival compared to other EGFR inhibitors like erlotinib in multiple cell lines. nih.gov This potent anti-proliferative and pro-apoptotic activity translates into significant anti-tumor effects in preclinical models. ontosight.ai In esophageal cancer PDECX models characterized by EGFR gene amplification and protein overexpression, treatment with this compound resulted in substantial tumor regression. nih.govhutch-med.com
The efficacy of this compound is, however, influenced by the genetic landscape of the cancer cells. Its anti-tumor activity is most pronounced in tumors with high EGFR expression and gene amplification. nih.gov Conversely, the presence of mutations in downstream signaling components, such as PIK3CA, can diminish the sensitivity of cancer cells to this compound, as these mutations can maintain the activation of survival pathways independently of EGFR. nih.gov
Table 2: In Vitro Inhibitory Activity of this compound on Cancer Cell Survival
Cell Line | Cancer Type | This compound IC₅₀ (μM) | Erlotinib IC₅₀ (μM) |
---|---|---|---|
A431 | Epidermoid | 0.8 | 2.4 |
H292 | Lung | 0.058 | 0.341 |
FaDu | Pharynx | 0.354 | 1.2 |
Data sourced from a study demonstrating this compound's inhibition of tumor cell survival. nih.gov
Table of Mentioned Compounds
Compound Name |
---|
This compound (HMPL-309) |
Erlotinib |
Gefitinib |
AKT (Protein Kinase B) |
ERK (Extracellular signal-regulated kinase) |
PIK3CA (Phosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Alpha) |
Preclinical Efficacy Studies of Theliatinib
In Vitro Anti-Tumor Activity of Theliatinib
In laboratory settings, this compound has been evaluated for its ability to inhibit cancer cell growth and survival. These studies have established its potency and selectivity, particularly in cancer cells that depend on the EGFR signaling pathway.
This compound has shown potent cytotoxic activity across multiple cancer cell lines that are dependent on EGFR. hutch-med.com Its efficacy has been specifically noted in epidermoid carcinoma (A431), lung adenocarcinoma (H292), and pharyngeal squamous cell carcinoma (FaDu) cell lines. selleckchem.com In the A431 cell line, this compound inhibits EGF-stimulated EGFR phosphorylation with an IC50 of 0.007 μM. selleckchem.comselleckchem.com The inhibitory effects on the survival of these cell lines highlight its broad-spectrum anti-tumor potential in vitro. targetmol.com
Table 1: this compound IC50 Values for Cell Survival in Various Cancer Cell Lines This table is interactive. You can sort and filter the data.
Cell Line | Cancer Type | This compound IC50 (µM) | Comparator: Erlotinib IC50 (µM) |
---|---|---|---|
A431 | Epidermoid | 0.8 | 2.4 |
H292 | Lung | 0.058 | 0.341 |
FaDu | Pharynx | 0.063 | 0.435 |
Data sourced from a 2017 study on the anti-tumor efficacy of this compound. nih.gov
This compound is a highly potent inhibitor of EGFR, demonstrating 3 to 7 times greater potency than first-generation inhibitors like erlotinib or gefitinib at both the enzymatic and cellular levels. nih.gov Its kinase inhibition constant (Ki) for wild-type EGFR is 0.05 nM, which is significantly lower than that of gefitinib (0.35 nM) and erlotinib (0.38 nM). nih.govhutch-med.com This high affinity allows this compound to effectively suppress EGFR phosphorylation and, consequently, the survival of tumor cells that rely on this pathway. nih.govselleckchem.com In EGFR-dependent cell lines, this compound's activity in inhibiting EGFR phosphorylation and its cytotoxic effects are reported to be 3 to 6 times stronger than comparable compounds. hutch-med.comhutch-med.com
The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. nih.govoncotarget.com Inhibition of this pathway by anti-cancer agents is a well-established strategy to halt tumor progression. nih.gov By blocking EGFR, TKIs can disrupt downstream signaling cascades, which often leads to cell cycle arrest and the induction of apoptosis (programmed cell death). nih.govmdpi.commdpi.com this compound's potent inhibition of EGFR is expected to modulate these crucial cellular processes. chi-med.com For instance, inhibition of downstream signaling molecules like AKT and ERK, which has been observed following this compound treatment in vivo, is directly linked to the regulation of cell survival and proliferation. nih.govresearchgate.net While specific studies detailing this compound's direct impact on apoptotic and cell cycle protein expression in cell systems were not identified in the search results, its mechanism as a potent EGFR inhibitor strongly suggests it induces anti-tumor effects through these modulations. nih.govnih.gov
Assessment of this compound's Inhibition on Cell Viability and Growth in EGFR-Dependent Models
In Vivo Anti-Tumor Activity of this compound in Animal Models
The promising results from in vitro studies led to the evaluation of this compound's efficacy in more complex biological systems, specifically in animal models designed to mimic human cancers.
Patient-derived xenograft (PDX) models, which involve implanting fresh tumor tissue from a patient directly into an immunodeficient mouse, are increasingly vital tools in cancer research. aging-us.commdpi.com These models are considered highly relevant because they largely retain the genetic and histological characteristics of the original human tumor. aging-us.comnih.gov In esophageal cancer (EC) research, PDX models provide a valuable platform to study tumor biology and evaluate the efficacy of novel therapeutic agents like this compound in a setting that closely mirrors the clinical scenario. nih.govaging-us.comnih.gov
Studies using esophageal cancer PDX models have demonstrated a strong correlation between this compound's anti-tumor activity and the EGFR status of the tumor. nih.gov this compound exhibited significant, dose-dependent anti-tumor activity in PDX models with high EGFR protein expression (as measured by an immunohistochemistry H-score) and was particularly effective in models with concurrent EGFR gene amplification. nih.govhutch-med.com
In two PDX models with both EGFR gene amplification and protein overexpression (PDECX1T0326 and PDECX1T0950), this compound treatment resulted in remarkable tumor regressions of 32% and 75%, respectively. nih.govtargetmol.comresearchgate.net In models with high EGFR protein expression (H-score > 250) but without gene amplification, this compound still produced substantial tumor growth inhibition, ranging from 67% to 100%. hutch-med.com Conversely, in models with low EGFR expression (H-score < 200), the anti-tumor effect was not significant. hutch-med.comhutch-med.com
These findings underscore that high EGFR expression is a key determinant of sensitivity to this compound. nih.gov However, the research also revealed that the inhibitor's efficacy could be diminished by the presence of other genetic alterations, such as PIK3CA mutations or FGFR1 overexpression, indicating that other signaling pathways can influence treatment response. nih.govnih.gov
Table 2: Efficacy of this compound in Esophageal Cancer PDX Models with Varying EGFR Status This table is interactive. You can sort and filter the data.
PDX Model ID | EGFR Protein Expression (H-Score) | EGFR Gene Amplification | Other Alterations | This compound Anti-Tumor Response |
---|---|---|---|---|
PDECX1T0326 | High (>200) | Yes | None specified | Tumor Regression (32%) |
PDECX1T0950 | High (>200) | Yes | None specified | Tumor Regression (75%) |
PDECX1T0781 | High (>200) | Not specified | None specified | Significant Efficacy |
PDECX1T1315 | High (>200) | Not specified | None specified | Significant Efficacy |
PDECX1T0472 | High (>200) | Not specified | PIK3CA Mutation | Attenuated Efficacy |
PDECX1T0327 | High (>200) | Not specified | FGFR1 Overexpression | Attenuated Efficacy |
PDECX1T0773 | Low (15) | Not specified | None specified | Insignificant Effect |
Data compiled from studies on esophageal cancer PDX models. nih.govhutch-med.comresearchgate.net
Application of Patient-Derived Xenograft (PDX) Models in Esophageal Cancer Research
Quantitative Evaluation of this compound's Impact on Tumor Growth Inhibition and Regression in Xenograft Studies
This compound has demonstrated significant antitumor activity in preclinical studies utilizing patient-derived esophageal cancer xenograft (PDECX) models. The efficacy of this compound is closely correlated with the Epidermal Growth Factor Receptor (EGFR) expression levels in these models. oncotarget.com
In PDECX models with both EGFR gene amplification and protein overexpression, this compound induced notable tumor regression. nih.govnih.gov Specifically, in two such patient-derived xenograft (PDX) models, treatment with this compound at clinically relevant oral doses resulted in a tumor volume decrease of over 30%. hutch-med.comhutch-med.com For models that exhibited high EGFR protein expression (Immunohistochemistry H-score > 250) but lacked EGFR gene amplification, this compound achieved tumor growth inhibition (TGI) rates ranging from 67% to 100%. hutch-med.com Further studies on PDECX models without EGFR amplification but with high EGFR expression (IHC H-score = 270-300) also showed a strong response to this compound, with TGI of 83% to 96%. oncotarget.com
Conversely, in models with low EGFR protein expression (IHC H-score < 200), the tumor growth inhibition effect of this compound was not significant. oncotarget.comhutch-med.com The antitumor activity in one PDECX model (1T0950) was shown to be dose-dependent. nih.gov It was also noted that the presence of PIK3CA mutations or FGFR1 overexpression concurrently with high EGFR expression could diminish the antitumor efficacy of this compound. nih.govnih.gov
The following table summarizes the quantitative preclinical efficacy of this compound in various esophageal cancer xenograft models.
Table 1: Quantitative Preclinical Efficacy of this compound in Esophageal Cancer Xenograft Models
Xenograft Model Type | EGFR Status | This compound Efficacy | Citation |
---|---|---|---|
PDECX | Gene Amplification & Protein Overexpression | >30% tumor volume decrease | hutch-med.comhutch-med.com |
PDECX | High Protein Expression (IHC H-score > 250), No Gene Amplification | 67% - 100% Tumor Growth Inhibition | hutch-med.com |
PDECX | High Protein Expression (IHC H-score = 270-300), No Gene Amplification | 83% - 96% Tumor Growth Inhibition | oncotarget.com |
Efficacy of this compound in Other Cancer Xenograft Models (e.g., Non-Small Cell Lung Cancer)
Preclinical studies have also evaluated the efficacy of this compound in non-small cell lung cancer (NSCLC) xenograft models. In NSCLC models characterized by EGFR activation (including activating mutations, gene amplification, or protein overexpression), the combination of this compound with Fruquintinib, a VEGFR inhibitor, was found to be more efficacious than either drug administered as a monotherapy. aacrjournals.org For instance, in a PC-9 subcutaneous tumor model, which carries an EGFR exon 19 deletion, the combination therapy resulted in a tumor growth inhibition of 100%, and tumor regression was observed in 11 out of 16 mice treated with the combination. aacrjournals.org
Comparative Preclinical Efficacy of this compound Against First-Generation Epidermal Growth Factor Receptor Inhibitors (e.g., Gefitinib, Erlotinib)
This compound has shown superior preclinical efficacy compared to first-generation EGFR inhibitors, Gefitinib and Erlotinib. In terms of kinase inhibition, this compound's inhibition constant (Ki) for wild-type EGFR is 0.05 nM, which is 7 to 10 times more potent than that of Gefitinib (0.35 nM) and Erlotinib (0.38 nM). nih.govhutch-med.com On multiple EGFR-dependent cell lines, this compound's activity in inhibiting EGFR phosphorylation and its cytotoxic effects were observed to be 3 to 6 times stronger than these similar compounds. nih.govhutch-med.com
In head-to-head comparisons within PDECX models, this compound demonstrated significantly stronger anti-tumor efficacy than Gefitinib at clinically relevant doses (P < 0.05). hutch-med.comhutch-med.com In most of the tested PDECX models, the anti-tumor effect of this compound was significantly better than that of Gefitinib. researchgate.net While Gefitinib did show anti-tumor activity in models with EGFR gene amplification, this compound's effect was more robust. nih.gov this compound has been specifically designed for strong binding affinity to the wild-type EGFR kinase and is reported to be five to ten times more potent than Erlotinib. hutch-med.com
Table 2: Comparative Preclinical Potency of this compound
Compound | EGFR Kinase Inhibition (Ki) | Relative Potency (EGFR Phosphorylation & Cytotoxicity) | Citation |
---|---|---|---|
This compound | 0.05 nM | 3-6 times stronger than Gefitinib/Erlotinib | nih.govhutch-med.com |
Gefitinib | 0.35 nM | - | nih.gov |
Molecular Basis of Theliatinib Resistance and Sensitivity in Preclinical Settings
Elucidation of Intrinsic Resistance Mechanisms to Theliatinib
Intrinsic resistance describes the innate insensitivity of cancer cells to this compound from the start of therapy. Several molecular alterations have been identified as key mediators of this resistance.
The activation of bypass signaling pathways is a significant mechanism of intrinsic resistance, allowing cancer cells to circumvent the EGFR blockade imposed by this compound.
PI3KCA Mutations: The Phosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Alpha (PIK3CA) gene is a critical component of the PI3K/AKT/mTOR signaling pathway. Preclinical studies have shown that the presence of hotspot mutations in PIK3CA, such as the E542K mutation, can diminish the efficacy of this compound. nih.govoncotarget.com This occurs even in tumors with high EGFR expression, as the mutation leads to the constitutive activation of the PI3K pathway, thereby reducing the tumor's reliance on EGFR signaling for survival and proliferation. nih.gov
FGFR1 Overexpression: Overexpression of Fibroblast Growth Factor Receptor 1 (FGFR1) has also been identified as a mechanism of intrinsic resistance to this compound. oncotarget.com Increased FGFR1 signaling can activate downstream pathways like the RAS/MAPK and PI3K/AKT pathways, providing an alternative route for cell growth and survival that is independent of EGFR. frontiersin.orgoncotarget.com Preclinical models have demonstrated that tumors with both high EGFR expression and FGFR1 overexpression show reduced sensitivity to this compound. oncotarget.com This co-activation of parallel signaling pathways presents a significant challenge to the efficacy of targeted monotherapy. ciberonc.es
Table 1: Impact of PIK3CA Mutation and FGFR1 Overexpression on this compound Sensitivity in Preclinical Models
Molecular Alteration | Effect on this compound Efficacy | Signaling Pathway Implicated |
---|---|---|
PIK3A Mutation (E542K) | Diminished efficacy | PI3K/AKT/mTOR |
| FGFR1 Overexpression | Reduced sensitivity | RAS/MAPK, PI3K/AKT |
Genetic variations within the EGFR gene, other than the well-known activating mutations, can also modulate the response to this compound. A synonymous single nucleotide polymorphism (SNP) in exon 20 of the EGFR gene, at codon 787 (c.2361G>A), results in a glutamine to glutamine substitution (Q787Q). nih.gov While this SNP does not change the amino acid sequence, its impact on TKI sensitivity appears to be complex and context-dependent. nih.govdrugdiscoverynews.com In some studies involving other TKIs, the Q787Q SNP has been linked to increased sensitivity. nih.govresearchgate.net However, in a preclinical study using a patient-derived esophageal cancer xenograft (PDECX) model, a tumor carrying the Q787Q SNP was found to be insensitive to this compound. nih.gov This suggests that the effect of this SNP on drug response may vary and requires further investigation to clarify its predictive value. nih.gov
Role of Aberrant Activation or Mutations in Associated Signaling Factors (e.g., PI3KCA, FGFR1 Overexpression)
Characterization of Acquired Resistance Mechanisms to this compound in Experimental Models
Acquired resistance occurs when a tumor that was initially responsive to this compound becomes refractory to the treatment over time. crownbio.com This is a common challenge with targeted therapies. While specific preclinical studies on acquired resistance exclusively to this compound are not extensively detailed in the provided results, the mechanisms are often shared among EGFR TKIs. nih.gov
Mechanisms of acquired resistance to EGFR TKIs, identified in various experimental models, can be broadly categorized: mdpi.com
Secondary EGFR Mutations: The development of new mutations in the EGFR gene is a primary cause of acquired resistance. For third-generation TKIs, a common resistance mutation is C797S, which alters the covalent binding site of the drug. nih.gov
Bypass Pathway Activation: Similar to intrinsic resistance, the activation of alternative signaling pathways is a crucial mechanism for acquired resistance. Amplification of the MET proto-oncogene is a well-documented bypass track that leads to the activation of downstream pathways like PI3K/AKT, thereby overcoming the EGFR inhibition. mdpi.com
Phenotypic Transformation: Cancer cells can undergo a change in their fundamental characteristics, such as the epithelial-mesenchymal transition (EMT), which reduces their dependence on EGFR signaling and confers resistance to EGFR inhibitors. mdpi.comnih.gov
Table 2: Common Mechanisms of Acquired Resistance to EGFR TKIs in Experimental Models
Resistance Mechanism | Description |
---|---|
Secondary EGFR Mutations (e.g., C797S) | A new mutation in the EGFR gene prevents the drug from binding effectively. |
MET Amplification | Increased MET receptor signaling activates downstream pathways, bypassing the EGFR blockade. |
| Epithelial-Mesenchymal Transition (EMT) | Cells change their phenotype, becoming less reliant on EGFR signaling. |
Identification and Validation of Predictive Biomarkers for this compound Response in Preclinical Studies
A critical goal of preclinical research is to identify and validate biomarkers that can predict which patients are most likely to benefit from a given therapy. nih.govcrownbio.com For this compound, preclinical studies have pointed to several potential predictive biomarkers.
EGFR Protein Overexpression and Gene Amplification: Preclinical studies using PDECX models have demonstrated a correlation between high levels of EGFR protein expression (as measured by immunohistochemistry H-score) and sensitivity to this compound. oncotarget.com Tumors with high EGFR expression, particularly those with concurrent EGFR gene amplification, showed significant responses, including tumor regression. oncotarget.com This suggests that high EGFR expression could be a key predictive biomarker for identifying patients who would benefit from this compound treatment. oncotarget.com
Absence of Co-occurring Resistance Mutations: The presence of mutations in bypass signaling pathways, such as PIK3CA mutations or FGFR1 overexpression, has been shown to confer resistance to this compound even in the presence of high EGFR expression. oncotarget.com Therefore, the absence of these genetic alterations could serve as a negative predictive biomarker, helping to select patients who are more likely to respond to this compound monotherapy.
The validation of these biomarkers in preclinical settings is crucial for their translation into clinical practice to guide patient selection and improve therapeutic outcomes. nih.govvhio.net
Chemical Synthesis and Structural Aspects of Theliatinib Relevant to Research
Synthetic Methodologies and Preparation Routes for Theliatinib and its Intermediates
The synthesis of this compound involves a multi-step process, with key intermediates being prepared and subsequently combined to form the final active molecule. A documented synthetic route involves a two-step sequence starting from precursor compounds. newdrugapprovals.org
The initial step involves the reaction of a quinazoline-based intermediate, referred to as Compound 3-a, with phenyl carbonochloridate (Compound 3-b). newdrugapprovals.org This reaction is conducted in a solution of anhydrous tetrahydrofuran (THF), with pyridine and anhydrous dimethylformamide (DMF) also present. The mixture is stirred for an extended period at room temperature, leading to the formation of an intermediate precipitate, designated as Compound 3-c. newdrugapprovals.org
In the subsequent step, this intermediate (Compound 3-c) is reacted with another key fragment, Compound 3-d, in a dioxane solvent. newdrugapprovals.org The mixture is heated to 70°C for several hours. Upon cooling, the final product, this compound (Compound 3), precipitates and can be isolated by filtration. newdrugapprovals.org The identity of the product is confirmed through mass spectrometry, showing a molecular ion peak (M+1) at m/e 443.4. newdrugapprovals.org
Details of the reactants and the primary intermediate in this specific synthesis are provided in the table below.
Compound Role | Designation | Chemical Name/Type | Solvent/Reagents | Reference |
Starting Material 1 | Compound 3-a | 6-amino-4-((3-ethynylphenyl)amino)-7-methoxyquinazoline derivative | Anhydrous THF, Pyridine, Anhydrous DMF | newdrugapprovals.org |
Reagent | Compound 3-b | Phenyl carbonochloridate | N/A | newdrugapprovals.org |
Intermediate | Compound 3-c | Phenyl carbamate derivative of Compound 3-a | N/A | newdrugapprovals.org |
Starting Material 2 | Compound 3-d | (3aR,6aR)-1-methylhexahydropyrrolo[3,4-b]pyrrole | Dioxane | newdrugapprovals.org |
Final Product | Compound 3 | This compound | N/A | newdrugapprovals.org |
This interactive table summarizes the key components in a documented synthetic route for this compound.
Patents related to this compound also describe methods for preparing specific crystalline forms of the compound, which is an important consideration for pharmaceutical development. newdrugapprovals.org
Structural Features and Chemical Modalities of this compound for Research Applications (e.g., Alkyne Group for Click Chemistry)
The chemical structure of this compound, (3aR,6aR)-N-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carboxamide, contains several key features that are crucial for its biological activity and its application in chemical biology research. nih.gov The core of the molecule is a 4-anilino-quinazoline scaffold, a privileged structure known for its ability to bind to the ATP-binding site of kinases like EGFR. mdpi.com
A particularly significant structural feature for research applications is the terminal alkyne group (-C≡CH) on the 3-position of the phenylamino ring. medchemexpress.combioscience.co.ukmedchemexpress.com This alkyne serves as a versatile chemical handle or modality, making this compound a valuable reagent for "click chemistry". medchemexpress.combioscience.co.uk Specifically, the terminal alkyne can readily undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. bioscience.co.ukglenresearch.comlicorbio.com This highly efficient and specific reaction allows for the covalent conjugation of this compound to other molecules that have been tagged with an azide group. glenresearch.commdpi.com
This capability allows researchers to:
Attach fluorescent dyes or biotin tags to this compound to visualize its localization within cells or to isolate its protein targets.
Immobilize the molecule on solid supports, such as agarose beads, to create affinity chromatography tools for studying protein-drug interactions. mdpi.com
Link it to other pharmacophores to create hybrid molecules or targeted drug conjugates.
The inertness of the alkyne and azide groups to most biological functional groups ensures that the conjugation reaction is highly specific and occurs under mild conditions, preserving the biological activity of the molecule. licorbio.commdpi.com
Structural Feature | Description | Relevance to Research | Reference |
4-Anilino-quinazoline Core | A heterocyclic system forming the main scaffold of the molecule. | Binds to the ATP pocket of the EGFR kinase, essential for its inhibitory activity. | mdpi.com |
3-Ethynylphenylamino Moiety | A phenyl ring substituted with a terminal alkyne, attached to the quinazoline core. | The alkyne group is a key chemical handle for click chemistry applications. | medchemexpress.combioscience.co.ukmedchemexpress.com |
Hexahydropyrrolopyrrole Carboxamide | A complex amide side chain attached to the quinazoline C6 position. | Influences solubility, cell permeability, and interaction with the target protein. | nih.gov |
Terminal Alkyne Group | A carbon-carbon triple bond (-C≡CH) at the end of a substituent. | Enables covalent modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction. | bioscience.co.ukmedchemexpress.comlicorbio.com |
This interactive table outlines the key structural components of this compound and their significance.
Design and Synthesis of this compound Analogues and Derivatives for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, involving the synthesis and evaluation of a series of related compounds (analogues) to determine how specific structural features affect biological activity. gardp.orgoncodesign-services.com For a kinase inhibitor like this compound, the goal of SAR studies is to identify modifications that can improve properties such as potency, selectivity against other kinases, and metabolic stability. oncodesign-services.com
The design of this compound analogues would focus on systematic modifications of its core structure. Based on SAR principles for other quinazoline-based EGFR inhibitors, several key areas of the molecule are prime candidates for modification: mdpi.com
The Quinazoline C4-Anilino Substituent: The 3-ethynylphenylamino group is critical for activity. Analogues could be synthesized with different substituents on this phenyl ring. For example, moving the alkyne group to the 2- or 4-position, or replacing it with other small functional groups, could probe the steric and electronic requirements of the binding pocket. nih.gov
The Quinazoline Core: Modifications to the quinazoline ring itself, such as altering the methoxy group at the C7 position, could influence selectivity and physical properties.
The synthesis of these new derivatives would follow established organic chemistry methodologies. nih.gov For instance, to create analogues with different aniline moieties, the second step of the synthesis described previously could be adapted by replacing the 3-ethynylaniline precursor with other substituted anilines. Similarly, different amide side chains could be introduced by starting with different amine fragments in place of (3aR,6aR)-1-methylhexahydropyrrolo[3,4-b]pyrrole. newdrugapprovals.org The resulting library of compounds would then be tested in biological assays to build a comprehensive SAR model, guiding the design of future inhibitors with improved therapeutic potential. oncodesign-services.comnih.gov
Modification Site | Rationale for Modification (SAR Study) | Potential Impact | Reference |
Phenylamino Ring | Explore tolerance for different substituents in the ATP binding site. | Alter potency and kinase selectivity. | nih.gov |
Quinazoline C7-substituent | Modulate interactions with the hinge region of the kinase. | Affect binding affinity and physical properties. | mdpi.com |
C6-carboxamide side chain | Optimize solubility, permeability, and interactions with the solvent-exposed region. | Improve pharmacokinetic properties and cell-based activity. | nih.govnih.gov |
This interactive table summarizes potential sites for modification on the this compound scaffold for SAR studies.
Combination Preclinical Therapeutic Strategies Involving Theliatinib
Rationale for Combining Theliatinib with Other Targeted Agents in Preclinical Models
The primary rationale for combining this compound with other targeted agents stems from the multifaceted nature of cancer signaling pathways and the development of therapeutic resistance. aacrjournals.orgnih.gov While this compound effectively inhibits EGFR, tumor cells can often activate alternative signaling pathways to sustain their growth and survival. nih.gov This phenomenon, known as pathway redundancy or bypass signaling, is a common mechanism of resistance to targeted monotherapies. nih.gov
Preclinical studies have highlighted that targeting a single axis of tumorigenesis may have limited efficacy and lead to the rapid development of resistance. aacrjournals.org By combining this compound with inhibitors of other critical pathways, it is possible to create a multi-pronged attack on the tumor. This approach can lead to synergistic or additive anti-tumor effects, where the combined effect is greater than the sum of the individual agents. nih.gov For instance, the simultaneous blockade of cell signaling in tumor cells and suppression of the tumor microenvironment can lead to enhanced anti-tumor effects. aacrjournals.org
Furthermore, some targeted therapies can induce the upregulation of other signaling pathways as a compensatory mechanism. For example, anti-VEGF therapy has been shown to increase the activation of the fibroblast growth factor receptor (FGFR) signaling pathway. hutch-med.com Therefore, combining this compound with inhibitors of these compensatory pathways is a rational strategy to preemptively counter resistance. The overarching goal of these combination strategies is to achieve a more profound and durable response than what can be accomplished with this compound alone. nih.gov
Preclinical Efficacy of this compound in Combination with Anti-Angiogenesis Inhibitors (e.g., VEGFR inhibitors)
Preclinical evidence supports the combination of this compound with anti-angiogenesis inhibitors, particularly those targeting the vascular endothelial growth factor receptor (VEGFR). aacrjournals.orghutch-med.com Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and is largely driven by the VEGF/VEGFR pathway. hutch-med.comhutch-med.com
In preclinical non-small-cell lung cancer (NSCLC) xenograft models with EGFR activation, the combination of an EGFR tyrosine kinase inhibitor like this compound with a VEGFR inhibitor, fruquintinib, demonstrated superior efficacy compared to either monotherapy. aacrjournals.org This enhanced effect is attributed to the simultaneous inhibition of EGFR-driven tumor cell proliferation and VEGFR-mediated angiogenesis in the tumor microenvironment. aacrjournals.org
One study on a PC-9 subcutaneous tumor model, which carries an EGFR exon 19 deletion, showed that while fruquintinib and another EGFR inhibitor, gefitinib, as single agents produced tumor growth inhibition (TGI) of 58% and 63% respectively, the combination therapy resulted in 100% TGI and even tumor regression in a significant number of the mice. aacrjournals.org Analysis of the tumor tissues from these models confirmed that the enhanced anti-tumor effect was due to the simultaneous blockade of EGFR signaling within the tumor cells and VEGFR suppression in the surrounding microenvironment. aacrjournals.orghutch-med.com
Table 1: Preclinical Efficacy of this compound (as an EGFR inhibitor) in Combination with a VEGFR Inhibitor
Tumor Model | Treatment | Tumor Growth Inhibition (TGI) | Key Findings | Reference |
PC-9 (NSCLC, EGFR exon 19 deletion) | Fruquintinib (VEGFR inhibitor) | 58% | Combination is more efficacious than monotherapy. | aacrjournals.org |
Gefitinib (EGFR inhibitor) | 63% | aacrjournals.org | ||
Fruquintinib + Gefitinib | 100% | Tumor regression observed in 11 of 16 mice. | aacrjournals.org |
This table is generated based on data for gefitinib, another EGFR inhibitor, in combination with fruquintinib, as a proxy for this compound's potential combination effects based on its class.
Preclinical Efficacy of this compound in Combination with Other Kinase Inhibitors (e.g., FGFR inhibitors)
The combination of this compound with other kinase inhibitors, such as those targeting the fibroblast growth factor receptor (FGFR), is another promising preclinical strategy. nih.gov The rationale for this combination is often to overcome intrinsic or acquired resistance to EGFR inhibitors. biorxiv.org Aberrant activation of the FGFR signaling pathway can promote tumor growth and angiogenesis and has been identified as a resistance mechanism to anti-EGFR therapies. hutch-med.com
Preclinical studies have shown that in some esophageal cancer patient-derived xenograft (PDECX) models with high EGFR expression, the efficacy of this compound was diminished in the presence of FGFR1 overexpression. nih.gov This suggests that co-targeting both EGFR and FGFR could be a viable strategy in tumors where both pathways are active. While direct preclinical data on the combination of this compound and an FGFR inhibitor is not extensively detailed in the provided search results, the principle is supported by findings with other kinase inhibitors. biorxiv.orgoaepublish.com
For example, in urothelial carcinoma models with FGFR3 alterations, combining an FGFR inhibitor with a Src inhibitor, dasatinib, resulted in synergistic effects and overcame intrinsic resistance to the FGFR inhibitor alone. biorxiv.org This highlights the potential of combination strategies involving inhibitors of different kinase families to enhance therapeutic outcomes. The development of resistance to targeted therapies is a common challenge, and preclinical and clinical studies are ongoing to find rational therapeutic strategies to circumvent this. oaepublish.com
Advanced Research Methodologies Applied to Theliatinib Studies
Utilization of Patient-Derived Xenograft (PDX) Models in Preclinical Oncology Research for Theliatinib Evaluation
Patient-derived xenograft (PDX) models, which involve the implantation of tumor tissue from a patient into an immunodeficient mouse, have emerged as a critical tool in oncology research. news-medical.netclinicallab.com These models are considered more clinically relevant than traditional cell line-derived xenograft (CDX) models because they better recapitulate the heterogeneity and microenvironment of the original human tumor. clinicallab.com
In the preclinical assessment of this compound, a panel of patient-derived esophageal cancer xenograft (PDECX) models was established to evaluate its anti-tumor activity. nih.gov This approach allowed for the investigation of this compound's efficacy across a spectrum of esophageal tumors with varying levels of EGFR expression and gene amplification. nih.gov
The use of these PDECX models demonstrated a strong correlation between high EGFR protein expression and sensitivity to this compound. nih.gov Specifically, models with high EGFR expression (IHC H-score ≥ 200) showed significant tumor growth inhibition. nih.govhutch-med.com Furthermore, the two PDECX models with both EGFR gene amplification and protein overexpression exhibited the most profound response, with significant tumor regression. nih.gov Conversely, models with low EGFR expression (IHC H-score < 200) displayed a much weaker response to this compound treatment. nih.govhutch-med.com
These studies also highlighted the impact of co-occurring genetic alterations. The efficacy of this compound was diminished in PDECX models that harbored PIK3CA mutations or FGFR1 overexpression in addition to high EGFR expression, indicating potential mechanisms of resistance. nih.govhutch-med.com
Table 1: this compound Efficacy in Patient-Derived Esophageal Cancer Xenograft (PDECX) Models
PDECX Model | EGFR Status | Other Relevant Mutations | This compound Response |
PDECX 1T0326 | Gene Amplification & Overexpression | - | Strong tumor regression (32%) |
PDECX 1T0950 | Gene Amplification & Overexpression | - | Strong tumor regression (75%) |
Various | High EGFR Expression (IHC H-score 270-300), No Gene Amplification | - | Tumor growth inhibition of 83-96% |
Various | High EGFR Expression with PIK3CA mutation or FGFR1 overexpression | PIK3CA mutation or FGFR1 overexpression | Diminished efficacy |
Various | Low EGFR Expression (IHC H-score < 200) | - | Low to moderate effect |
In Vitro Assays for Kinase Activity and Cellular Response to this compound (e.g., Z-Lyte™ Method, Western Blot Analysis for Protein Phosphorylation)
Z-Lyte™ Method: To quantify the inhibitory activity of this compound against its target, EGFR, in vitro kinase assays are employed. The Z-Lyte™ method is a fluorescence resonance energy transfer (FRET)-based assay that provides a robust and high-throughput platform for measuring kinase activity. thermofisher.comthermofisher.com This technique was used to determine the inhibition constant (Ki) of this compound for wild-type EGFR, allowing for a direct comparison of its potency with other EGFR inhibitors like gefitinib and erlotinib. hutch-med.com Enzyme kinetics studies using this method revealed that this compound is a highly potent, ATP-competitive inhibitor of wild-type EGFR, with a Ki value of 0.05 nM. nih.govhutch-med.com This demonstrated that this compound is approximately 7 to 10 times more potent than gefitinib and erlotinib at the enzymatic level. hutch-med.com
Western Blot Analysis for Protein Phosphorylation: Western blot analysis is a fundamental technique used to detect specific proteins in a sample and to assess their post-translational modifications, such as phosphorylation. nih.govnovusbio.com In the context of this compound research, western blotting was utilized to examine the phosphorylation status of EGFR and key downstream signaling proteins, including AKT and ERK. nih.govresearchgate.net Following administration of this compound to nude mice bearing PDECX tumors, western blot analysis of tumor lysates showed a significant inhibition of EGFR phosphorylation (p-EGFR). researchgate.net This inhibition of the primary target led to a corresponding decrease in the phosphorylation of the downstream effectors p-AKT and p-ERK, confirming that this compound effectively blocks the EGFR signaling pathway in vivo. researchgate.net
Table 2: Comparative Potency of EGFR Inhibitors
Compound | Inhibition Constant (Ki) for wild-type EGFR |
This compound | 0.05 nM |
Gefitinib | 0.35 nM |
Erlotinib | 0.38 nM |
Molecular and Cellular Techniques for this compound-Mediated Pathway Analysis (e.g., Gene Expression Profiling, Immunohistochemistry for Biomarker Assessment)
Gene Expression Profiling: Gene expression profiling allows for the simultaneous measurement of the activity of thousands of genes to create a global picture of cellular function. haematologica.orgnih.gov In the evaluation of this compound, gene expression analysis of esophageal cancer patient samples was performed to identify potential predictive biomarkers and to understand the molecular landscape associated with response. nih.gov This involved techniques like quantitative PCR to assess EGFR gene copy number and Sanger sequencing to detect hotspot mutations in genes such as EGFR, PIK3CA, K-Ras, and B-Raf. nih.gov These analyses revealed that while EGFR activating mutations common in non-small cell lung cancer were rare in the esophageal cancer cohort, a subset of tumors exhibited EGFR gene amplification. nih.gov Furthermore, the identification of mutations in PIK3CA in some samples provided a molecular basis for the diminished response to this compound observed in certain PDECX models. nih.gov
Immunohistochemistry for Biomarker Assessment: Immunohistochemistry (IHC) is a powerful technique that uses antibodies to detect the presence and location of specific proteins within tissue samples. oncotarget.comnih.gov It is a cornerstone for biomarker assessment in pathology. oncotarget.com In the context of this compound, IHC was crucial for evaluating EGFR protein expression levels in both the initial patient tumor samples and the derived PDECX models. nih.gov A semi-quantitative scoring system, the H-score, was used to categorize EGFR expression as high or low. nih.govhutch-med.com The findings from IHC analysis strongly correlated with the anti-tumor efficacy of this compound in the PDECX models, establishing high EGFR protein expression (specifically an IHC H-score of ≥ 270) as a potential predictive biomarker for sensitivity to this compound. nih.gov
Future Directions in Theliatinib Academic Research
Further Elucidation of Novel Resistance Mechanisms and Bypass Pathways to Theliatinib
A primary focus of future research will be to unravel the complex mechanisms by which cancer cells develop resistance to this compound. While this compound has shown promise in overcoming resistance to first-generation EGFR inhibitors, the emergence of acquired resistance to this compound itself is an inevitable challenge. hutch-med.comnih.gov
Future investigations should concentrate on:
Identifying Novel Genetic and Epigenetic Alterations: Deep sequencing of tumors from patients who have developed resistance to this compound will be essential to identify new mutations or epigenetic modifications that confer resistance.
Characterizing Bypass Signaling Pathways: Cancer cells can evade the effects of targeted therapy by activating alternative signaling pathways. mdpi.com Research is needed to identify the specific "bypass tracks" that are activated in response to this compound treatment. nih.gov Preclinical studies have already indicated that diminished efficacy of this compound can be associated with PIK3CA mutations or FGFR1 overexpression. nih.gov The activation of pathways such as MET, PI3K/AKT/mTOR, and JAK/STAT are known mechanisms of resistance to other kinase inhibitors and warrant investigation in the context of this compound resistance. mdpi.comfrontiersin.org
Understanding the Role of the Tumor Microenvironment: The tumor microenvironment, including cancer-associated fibroblasts and immune cells, can contribute to drug resistance. mdpi.com Studies should explore how the microenvironment influences the response to this compound and whether targeting components of the microenvironment can overcome resistance.
Rational Design and Development of Next-Generation this compound Analogues with Enhanced Specificity or Efficacy Profiles
Building on the knowledge of resistance mechanisms, the rational design of next-generation this compound analogues represents a critical avenue of research. The goal is to develop compounds with improved therapeutic profiles. processapharmaceuticals.combiospace.com
Key areas of focus will include:
Structure-Based Drug Design: Utilizing the crystal structure of this compound in complex with its target, researchers can design new analogues with modifications that increase binding affinity and overcome resistance mutations.
Enhanced Specificity: While this compound is a selective EGFR inhibitor, developing analogues with even greater specificity could minimize off-target effects. nih.govontosight.ai
Improved Pharmacokinetic Properties: Optimizing properties such as oral bioavailability and half-life is crucial for patient compliance and sustained therapeutic effect. ontosight.ai
Dual-Target Inhibitors: In cases where resistance is driven by the activation of a specific bypass pathway, designing analogues that can simultaneously inhibit both EGFR and the resistance-driving kinase could be a powerful strategy. mdpi.com
Exploration of this compound's Preclinical Potential in Other Disease Models Beyond Oncology
The role of EGFR signaling is not limited to cancer. Aberrant EGFR activity has been implicated in a variety of other diseases. Therefore, a significant area for future academic research is the exploration of this compound's therapeutic potential beyond oncology.
Preclinical studies should be initiated to investigate the efficacy of this compound in models of:
Inflammatory and Autoimmune Diseases: Given that Hutchison MediPharma, the originator of this compound, has a focus on both oncology and autoimmune diseases, exploring this compound's potential in this area is a logical step. hutch-med.com
Fibrotic Diseases: EGFR signaling is known to play a role in the pathogenesis of fibrosis in various organs.
Neurodegenerative Diseases: While a less explored area, the intricate signaling networks in the brain may present novel opportunities for kinase inhibitors.
Advanced Biomarker Discovery and Validation for Patient Stratification in Future Preclinical Investigations
Future research in this area should focus on:
Identifying Predictive Biomarkers: Preclinical studies have already suggested that high EGFR expression levels may correlate with sensitivity to this compound. nih.gov Further investigation is needed to validate this and to identify other biomarkers, such as specific gene mutations or expression profiles, that can predict response.
Utilizing Advanced Technologies: The use of "omics" technologies (genomics, proteomics, etc.) and artificial intelligence can help to identify complex biomarker signatures that may be more predictive than single markers. nih.govnih.gov Technologies like AI-powered immunohistochemistry (IHC) analysis can provide quantitative and spatially-contextualized data on biomarker expression. pathai.com
Developing Companion Diagnostics: The ultimate goal is to develop and validate companion diagnostic tests that can be used in the clinic to guide treatment decisions.
Integration of this compound Research Findings into the Broader Landscape of Kinase Inhibitor Development and Cancer Biology
The knowledge gained from research into this compound will have implications that extend beyond this single compound. These findings will contribute to the broader understanding of kinase inhibitor development and cancer biology.
This integration involves:
Understanding Common Resistance Mechanisms: The mechanisms of resistance to this compound are likely to share common features with resistance to other kinase inhibitors. nih.gov Studying these mechanisms will provide valuable insights for the development of strategies to overcome resistance across a range of targeted therapies.
Informing the Development of Novel Therapeutic Strategies: Research on this compound can inform the development of combination therapies, where this compound or its analogues are used in conjunction with other drugs to achieve synergistic effects and prevent the emergence of resistance. frontiersin.orghutch-med.com
Contributing to the Understanding of Cancer Biology: By probing the effects of this compound on cellular signaling pathways, researchers can gain a deeper understanding of the fundamental biology of cancer, including the roles of EGFR and other kinases in tumor growth and survival. mdpi.com
Q & A
Q. How does Theliatinib’s selectivity for EGFR compare to other kinases, and what experimental methods validate this specificity?
this compound’s selectivity is determined through kinase profiling assays, where its inhibitory activity (IC50) against EGFR (3 nM) is compared to off-target kinases. A selectivity ratio of >50-fold for EGFR over other kinases confirms specificity . Key methods include:
- ATP-competitive binding assays to measure Ki values (0.05 nM for EGFR).
- Cell-based phosphorylation assays (e.g., inhibition of EGFR phosphorylation in A431 cells, IC50 = 7 nM).
- Kinase panel screening to rule out activity against non-target kinases.
Q. What in vitro models are suitable for preliminary evaluation of this compound’s anti-tumor activity?
Use cell lines with EGFR overexpression or mutations (e.g., A431, H292, FaDu) to assess potency. Key parameters:
- Cell viability assays (e.g., CCK-8) to determine IC50 values (e.g., 80 nM in A431 cells).
- Western blotting to quantify EGFR pathway inhibition (phospho-EGFR, AKT, ERK).
- Dose-response curves to establish therapeutic windows .
Advanced Research Questions
Q. How should researchers design in vivo studies to evaluate this compound’s efficacy in EGFR-driven tumors?
Utilize patient-derived xenograft (PDX) models, such as esophageal cancer PDECX models, which retain original tumor heterogeneity. Methodology includes:
- Tumor implantation : Subcutaneous injection of EGFR-overexpressing PDECX tissues into immunodeficient mice (e.g., NOD-SCID).
- Dosing regimen : Oral administration (2–15 mg/kg daily for 21 days) with tumor volume monitoring.
- Biomarker analysis : Post-treatment IHC for EGFR H-scores and FISH for gene amplification .
Q. How can contradictory efficacy data in this compound-treated PDECX models be analyzed?
Contradictions may arise from co-occurring mutations (e.g., PI3KCA mutations or FGFR1 overexpression). Address this by:
- Genomic profiling : Use qPCR or NGS to identify secondary mutations.
- Multivariate regression : Correlate EGFR H-scores, gene amplification status, and co-mutations with tumor regression rates.
- Combinatorial inhibition : Test this compound with PI3K or FGFR inhibitors to rescue efficacy .
Q. What methodologies validate EGFR as the primary driver of tumor response in this compound-treated models?
- Genetic knockdown : siRNA-mediated EGFR silencing to confirm dependency.
- Resistance induction : Long-term exposure to this compound to identify acquired mutations (e.g., T790M).
- Comparative studies : Benchmark against other EGFR inhibitors (e.g., gefitinib) using IC50 ratios and tumor regression rates .
Data Interpretation & Methodological Challenges
Q. How should researchers address variability in EGFR expression levels across tumor samples?
Stratify tumors by EGFR H-scores (e.g., high: ≥270, low: <200) and gene amplification status. Use:
Q. What criteria determine whether a this compound study warrants inclusion of supplementary data (e.g., large-scale omics)?
Supplementary data are critical when:
- Mechanistic ambiguity exists (e.g., unexpected pathway activation).
- Heterogeneous responses require multi-omics integration (transcriptomics/proteomics).
- Reproducibility concerns arise; raw datasets and analysis code must be shared .
Translational Research Considerations
Q. How can preclinical findings with this compound inform clinical trial design for esophageal cancer?
- Patient stratification : Enroll patients with EGFR H-scores ≥270, regardless of gene amplification.
- Endpoint selection : Prioritize progression-free survival (PFS) for high EGFR expressors and objective response rate (ORR) for amplified cases.
- Companion diagnostics : Validate IHC/FISH assays in Phase Ib trials .
Q. What experimental evidence supports this compound’s potential superiority over first-generation EGFR inhibitors?
- Binding affinity : this compound’s Ki (0.05 nM) is 5–10x lower than gefitinib.
- Wild-type EGFR activity : Superior tumor regression in PDECX models with wild-type EGFR overexpression.
- Dose optimization : Lower effective doses (2 mg/kg vs. 15 mg/kg for gefitinib) reduce toxicity .
Ethical & Reporting Standards
Q. How should researchers document this compound’s synthesis and characterization for reproducibility?
Follow ICH guidelines:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。